molecular formula C15H13NO3 B047312 N-Hydroxy-2-glycolylaminofluorene CAS No. 111959-98-9

N-Hydroxy-2-glycolylaminofluorene

Cat. No. B047312
M. Wt: 255.27 g/mol
InChI Key: CMUCEVGFCWOKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-glycolylaminofluorene (N-OH-2-GAAF) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2-aminofluorene, which is a known mutagenic agent. N-OH-2-GAAF has been shown to possess mutagenic activity as well, and as a result, it has been used in various studies to investigate the mechanisms of mutagenesis.

Mechanism Of Action

The mechanism of action of N-Hydroxy-2-glycolylaminofluorene involves the formation of DNA adducts. N-Hydroxy-2-glycolylaminofluorene is metabolized in the liver to form a reactive intermediate, which can then form covalent bonds with DNA. These adducts can cause mutations in the DNA sequence, leading to genetic instability and potential carcinogenesis.

Biochemical And Physiological Effects

N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to inhibit DNA repair processes, leading to an accumulation of DNA damage. Additionally, N-Hydroxy-2-glycolylaminofluorene has been shown to induce apoptosis in cells, which can contribute to the development of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using N-Hydroxy-2-glycolylaminofluorene in lab experiments is its ability to induce mutations in a controlled manner. This allows researchers to study the effects of mutagens on DNA replication and repair. However, one limitation of using N-Hydroxy-2-glycolylaminofluorene is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. As a result, caution must be taken when handling N-Hydroxy-2-glycolylaminofluorene.

Future Directions

There are several future directions for research involving N-Hydroxy-2-glycolylaminofluorene. One area of interest is the role of reactive oxygen species in mutagenesis. N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress in cells, and further research is needed to understand the mechanisms behind this process. Additionally, research is needed to investigate the potential carcinogenic effects of N-Hydroxy-2-glycolylaminofluorene. Finally, there is a need for the development of new methods for synthesizing N-Hydroxy-2-glycolylaminofluorene that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-Hydroxy-2-glycolylaminofluorene involves the reaction of 2-aminofluorene with glyoxylic acid. The resulting product is then treated with hydroxylamine to yield N-Hydroxy-2-glycolylaminofluorene. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

N-Hydroxy-2-glycolylaminofluorene has been used in various scientific studies to investigate the mechanisms of mutagenesis. It has been shown to induce mutations in bacterial and mammalian cells, and as a result, it has been used to study the effects of mutagens on DNA replication and repair. Additionally, N-Hydroxy-2-glycolylaminofluorene has been used to investigate the role of reactive oxygen species in mutagenesis.

properties

CAS RN

111959-98-9

Product Name

N-Hydroxy-2-glycolylaminofluorene

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-N,2-dihydroxyacetamide

InChI

InChI=1S/C15H13NO3/c17-9-15(18)16(19)12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,17,19H,7,9H2

InChI Key

CMUCEVGFCWOKTK-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O

Other CAS RN

111959-98-9

synonyms

N-hydroxy-2-glycolylaminofluorene
N-hydroxy-N-glycolyl-2-aminofluorene
N-OH-GAF

Origin of Product

United States

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